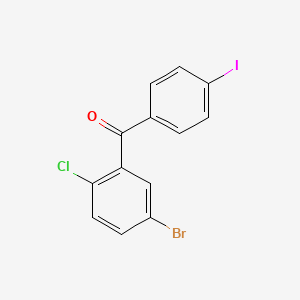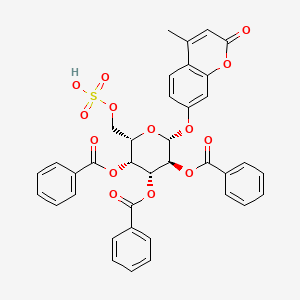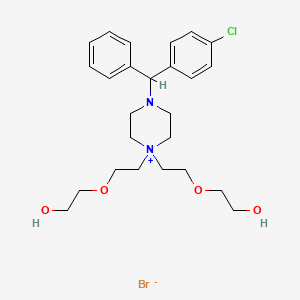
4-((4-Chlorophenyl)(phenyl)methyl)-1,1-bis(2-(2-hydroxyethoxy)ethyl)piperazin-1-ium Bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Chlorophenyl)(phenyl)methyl)-1,1-bis(2-(2-hydroxyethoxy)ethyl)piperazin-1-ium Bromide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a piperazine ring substituted with a chlorophenyl and phenyl group, as well as two hydroxyethoxyethyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)(phenyl)methyl)-1,1-bis(2-(2-hydroxyethoxy)ethyl)piperazin-1-ium Bromide typically involves multiple steps. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with diethylene glycol under acidic conditions.
Substitution with chlorophenyl and phenyl groups: The piperazine ring is then reacted with 4-chlorobenzyl chloride and benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of hydroxyethoxyethyl groups: The final step involves the reaction of the substituted piperazine with ethylene oxide to introduce the hydroxyethoxyethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
4-((4-Chlorophenyl)(phenyl)methyl)-1,1-bis(2-(2-hydroxyethoxy)ethyl)piperazin-1-ium Bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or sodium acetate.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Phenyl-substituted piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学研究应用
4-((4-Chlorophenyl)(phenyl)methyl)-1,1-bis(2-(2-hydroxyethoxy)ethyl)piperazin-1-ium Bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-((4-Chlorophenyl)(phenyl)methyl)-1,1-bis(2-(2-hydroxyethoxy)ethyl)piperazin-1-ium Bromide involves its interaction with specific molecular targets. The compound can bind to cellular receptors or enzymes, modulating their activity. For example, it may inhibit the function of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The hydroxyethoxyethyl groups may enhance its solubility and bioavailability, facilitating its interaction with biological targets.
相似化合物的比较
Similar Compounds
4-((4-Chlorophenyl)(phenyl)methyl)piperazine: Lacks the hydroxyethoxyethyl groups, resulting in different solubility and bioactivity profiles.
1,1-Bis(2-(2-hydroxyethoxy)ethyl)piperazine: Lacks the chlorophenyl and phenyl groups, affecting its chemical reactivity and biological activity.
Uniqueness
4-((4-Chlorophenyl)(phenyl)methyl)-1,1-bis(2-(2-hydroxyethoxy)ethyl)piperazin-1-ium Bromide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both hydrophobic (chlorophenyl and phenyl) and hydrophilic (hydroxyethoxyethyl) groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C25H36BrClN2O4 |
|---|---|
分子量 |
543.9 g/mol |
IUPAC 名称 |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-1-[2-(2-hydroxyethoxy)ethyl]piperazin-1-ium-1-yl]ethoxy]ethanol;bromide |
InChI |
InChI=1S/C25H36ClN2O4.BrH/c26-24-8-6-23(7-9-24)25(22-4-2-1-3-5-22)27-10-12-28(13-11-27,14-18-31-20-16-29)15-19-32-21-17-30;/h1-9,25,29-30H,10-21H2;1H/q+1;/p-1 |
InChI 键 |
XNXFKYVRORGWQX-UHFFFAOYSA-M |
规范 SMILES |
C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCCO)CCOCCO.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



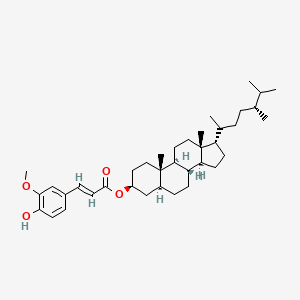
![N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13850817.png)

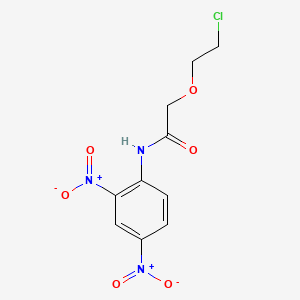
![P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt](/img/structure/B13850847.png)
![2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13850853.png)
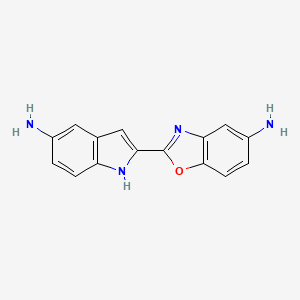

![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C](/img/structure/B13850867.png)

